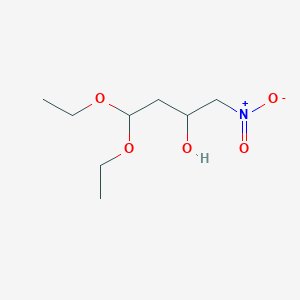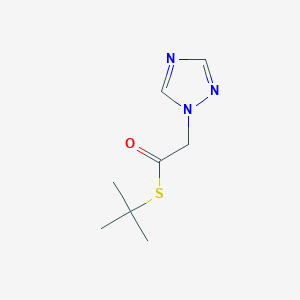
S-tert-Butyl (1H-1,2,4-triazol-1-yl)ethanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-tert-Butyl (1H-1,2,4-triazol-1-yl)ethanethioate is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a next-generation, water-soluble ligand used in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are essential for bioconjugation and click chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-tert-Butyl (1H-1,2,4-triazol-1-yl)ethanethioate typically involves the alkylation of 1H-1,2,4-triazole with an appropriate alkylating agent. One common method includes the use of O-tosyloxazoline derivatives, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
化学反応の分析
Types of Reactions
S-tert-Butyl (1H-1,2,4-triazol-1-yl)ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
S-tert-Butyl (1H-1,2,4-triazol-1-yl)ethanethioate has several scientific research applications:
Chemistry: Used as a ligand in CuAAC reactions, facilitating the formation of triazole rings in click chemistry.
Biology: Employed in bioconjugation experiments due to its biocompatibility and fast reaction kinetics.
Industry: Utilized in the synthesis of complex molecules and materials.
作用機序
The compound acts as a ligand in CuAAC reactions, where it coordinates with copper (I) ions to catalyze the cycloaddition of azides and alkynes. This reaction forms 1,2,3-triazole rings, which are stable and useful in various chemical and biological applications .
類似化合物との比較
特性
CAS番号 |
91040-88-9 |
|---|---|
分子式 |
C8H13N3OS |
分子量 |
199.28 g/mol |
IUPAC名 |
S-tert-butyl 2-(1,2,4-triazol-1-yl)ethanethioate |
InChI |
InChI=1S/C8H13N3OS/c1-8(2,3)13-7(12)4-11-6-9-5-10-11/h5-6H,4H2,1-3H3 |
InChIキー |
FZABFLROUFMQRG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)SC(=O)CN1C=NC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)
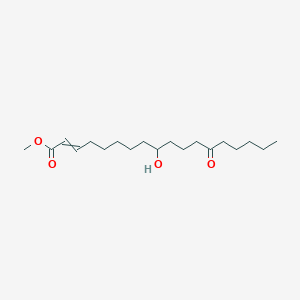
![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
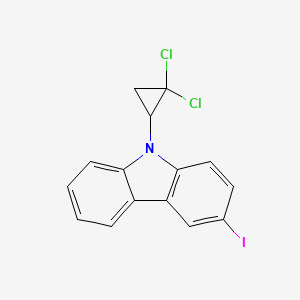
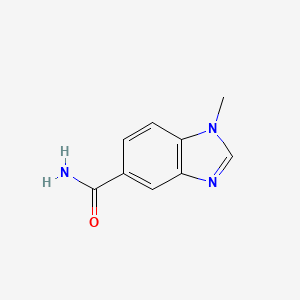
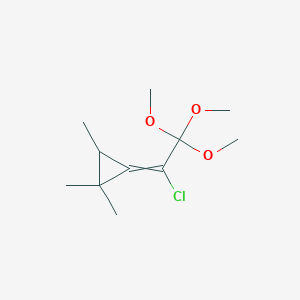
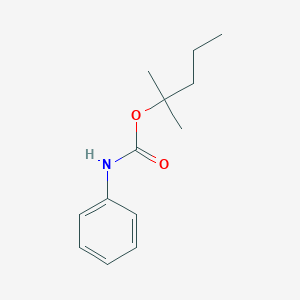
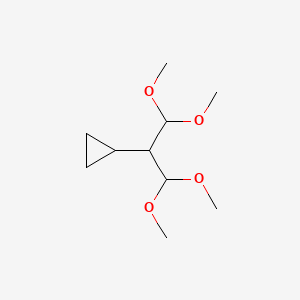
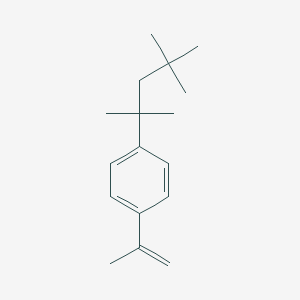
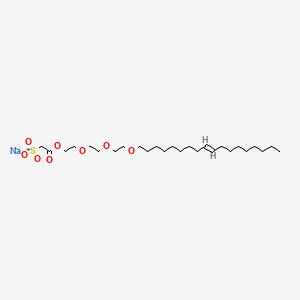
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol](/img/structure/B14371047.png)
![2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14371056.png)
